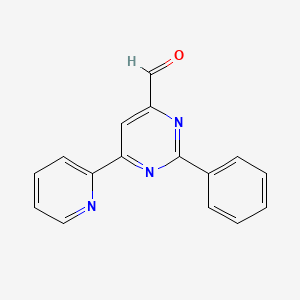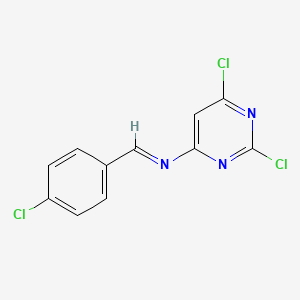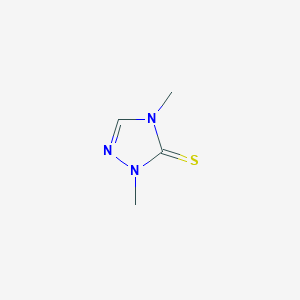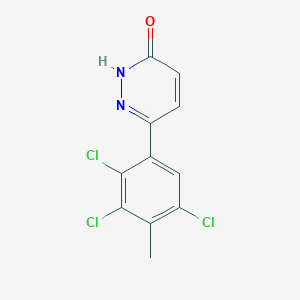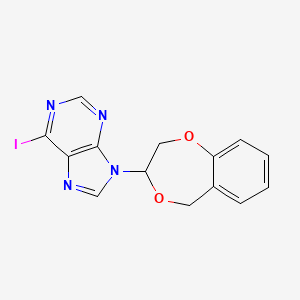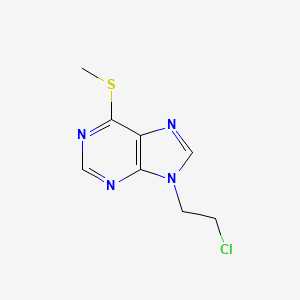
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 2-chloroethyl group and a methylthio group attached to the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- typically involves the introduction of the 2-chloroethyl and methylthio groups to the purine ring. One common method involves the reaction of 9H-purine with 2-chloroethanol and methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-9H-purine: Similar structure but lacks the methylthio group.
9H-Purine, 2-chloro-9-phenyl-: Contains a phenyl group instead of the 2-chloroethyl group.
Uniqueness
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is unique due to the presence of both the 2-chloroethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2846-81-3 |
|---|---|
Fórmula molecular |
C8H9ClN4S |
Peso molecular |
228.70 g/mol |
Nombre IUPAC |
9-(2-chloroethyl)-6-methylsulfanylpurine |
InChI |
InChI=1S/C8H9ClN4S/c1-14-8-6-7(10-4-11-8)13(3-2-9)5-12-6/h4-5H,2-3H2,1H3 |
Clave InChI |
FAOCJACWXNUMFZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



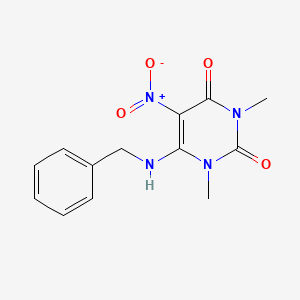

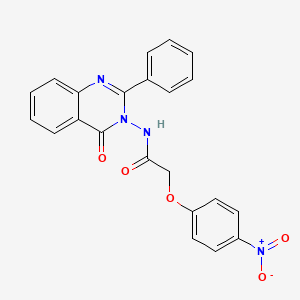
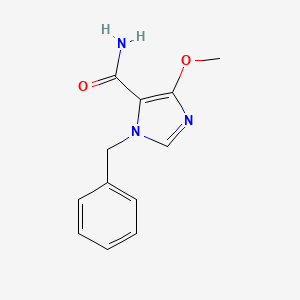

![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
